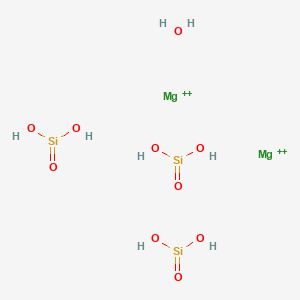

![molecular formula C18H15NO3 B093419 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 15849-58-8](/img/structure/B93419.png)

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Identification in Unregulated Drugs

The compound has been identified in various unregulated drugs found in herbal products, indicating its use as an adulterant. Techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy were employed for this identification (Nakajima et al., 2011).

2. Investigating Cannabimimetic Effects

In a study exploring cannabimimetic compounds, the effects of similar compounds were evaluated for their activation of guanine nucleotide-binding proteins, which is critical for understanding their biological activities (Nakajima et al., 2011).

3. Spectroscopic Analysis

A combined experimental and theoretical study on a bis-indolic derivative, related to the compound , was conducted. This involved the use of techniques like IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectra to evaluate the spectroscopic profiles of these molecules (Al-Wabli et al., 2017).

4. Exploring Genotoxic Properties

Research has been conducted to explore the genotoxic properties of similar compounds. This is vital for assessing their potential risks and impacts on human health, particularly in relation to DNA damage (Ferk et al., 2016).

5. Antitumor Potential

Some derivatives of the compound have been synthesized and tested for tumor cell-growth inhibition, indicating a potential application in cancer research (Farghaly, 2010).

6. NMDA Receptor Antagonists

Related compounds have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, a critical target in neurological research and drug development (Borza et al., 2007).

7. Radio Ligand Development for PET Imaging

The synthesis of labeled aminoalkylindole derivatives, related to the compound, for potential use as cannabinoid receptor radioligands in PET imaging, offers insights into neuroimaging and the study of substance abuse (Gao et al., 2014).

8. Synthesis and Characterization for Antimicrobial Activity

Novel indole derivatives have been synthesized and characterized for their potential in antimicrobial activities, indicating the compound's relevance in infectious disease research (Nagarapu & Pingili, 2014).

9. Anticancer Agent Synthesis

Research on the synthesis and reaction with nucleophiles of related compounds has led to the evaluation of their potential as anticancer agents, showcasing the compound's significance in oncology (Gouhar & Raafat, 2015).

10. Structural Elucidation in Seized Products

Structural and spectral elucidation of similar compounds in seized products, including by liquid chromatography and nuclear magnetic resonance analysis, helps in forensic toxicology (Denooz et al., 2013).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse depending on the specific targets and mode of action .

Propiedades

IUPAC Name |

1H-indol-3-yl-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-12-8-6-11(7-9-12)17-18(22-17)16(20)14-10-19-15-5-3-2-4-13(14)15/h2-10,17-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMVEPJDUNOSJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402916 |

Source

|

| Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |

CAS RN |

15849-58-8 |

Source

|

| Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

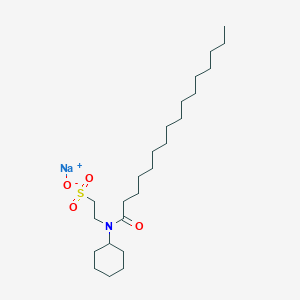

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)